

PF-06767832 versus other M1 PAMs: a comparative analysis

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A Comparative Analysis of **PF-06767832** and Other M1 Positive Allosteric Modulators

Introduction

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor highly expressed in the cortex and hippocampus, is a key therapeutic target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] Selective activation of the M1 receptor is hypothesized to offer cognitive benefits while avoiding the adverse cholinergic effects seen with nonselective muscarinic agonists.[2][3] Positive Allosteric Modulators (PAMs) have emerged as a promising strategy to achieve this selectivity by binding to a site distinct from the orthosteric acetylcholine (ACh) binding pocket, thereby potentiating the effect of the endogenous agonist. [2][3][4]

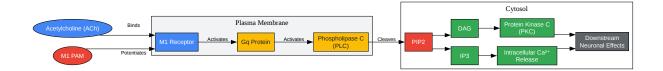
This guide provides a comparative analysis of **PF-06767832**, a potent and selective M1 PAM developed by Pfizer, against other notable M1 PAMs. The comparison focuses on their pharmacological profiles, efficacy in preclinical models, and associated adverse effect liabilities, with a particular emphasis on the role of intrinsic agonist activity.

M1 Receptor Signaling Pathway

M1 receptors primarily couple to the Gq/11 family of G proteins.[5] Upon activation, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[5][6] This



pathway is crucial for mediating slow excitatory postsynaptic potentials (EPSP) and modulating neuronal excitability and synaptic plasticity.[7]



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Caption: Canonical M1 receptor signaling cascade via Gq protein coupling.

Comparative Pharmacological Data

A critical distinction among M1 PAMs is the presence or absence of intrinsic agonist activity in the absence of an orthosteric agonist. Compounds like **PF-06767832** are classified as "PAM-agonists" or "ago-PAMs," while others like VU0453595 are considered "pure PAMs" with no or minimal direct agonist effects.[4][8] This difference profoundly impacts their in vivo profiles, particularly concerning adverse effects.[4]



Compound	Туре	M1 PAM Potency (EC50)	M1 Agonist Activity (% ACh Max)	Key Preclinical Findings	Reference(s
PF-06767832	PAM-Agonist	Potent (EC50 not specified)	High	Good brain penetration and PK properties. Reverses scopolamine-induced deficits but causes ontarget gastrointestin al and cardiovascula r side effects.	[2][3][9]
MK-7622	PAM-Agonist	~24 nM (mouse, free brain)	Robust	Reverses scopolamine deficits in humans. Did not improve cognition in a Phase II AD trial. Causes convulsions in mice and cholinergic adverse effects (diarrhea) in patients.	[4][5][10]
PF-06764427	PAM-Agonist	Potent (EC ₅₀ not specified)	Robust	Structurally related to PF-06767832. Induces	[4][8][11]



				robust convulsions in mice.	
VU0453595	Pure PAM	~450 nM (mouse)	Devoid of agonist activity	Enhances cognition in object recognition models without inducing convulsions or overt behavioral changes at high doses.	[4][5]
BQCA	PAM-Agonist	Potent (EC50 not specified)	Yes	An early M1 PAM that corrected learning deficits in an AD mouse model. Failed to progress due to poor solubility and brain penetrance.	[5][12]

Analysis of Efficacy vs. Adverse Effects

The data suggest a strong correlation between the M1 agonist activity of a PAM and its propensity to cause adverse cholinergic effects.

• PAM-Agonists (**PF-06767832**, MK-7622): These compounds demonstrate efficacy in reversing cognitive deficits in preclinical models.[2][5] However, their intrinsic agonist activity is believed to lead to excessive, non-physiological M1 receptor activation, resulting in on-



target side effects such as convulsions, hypersalivation, and gastrointestinal issues.[2][3][4] Extensive safety profiling of **PF-06767832** confirmed that even with high selectivity over M2/M3 receptors, M1 activation itself contributes to these cholinergic liabilities.[2][3][9]

Pure PAMs (VU0453595): In contrast, M1 PAMs lacking direct agonist activity appear to offer a safer profile.[4][5] These compounds enhance endogenous cholinergic tone without causing overactivation, thus preserving the physiological pattern of receptor stimulation.
 VU0453595 enhances cognition in rodent models without the seizure liability observed with ago-PAMs.[4][8] This suggests that avoiding intrinsic agonism is a key strategy for achieving a therapeutic window for M1-targeted cognitive enhancers.

Caption: A typical workflow for the discovery and characterization of M1 PAMs.

Experimental Protocols

The characterization of M1 PAMs relies on a standard battery of in vitro and in vivo assays.

In Vitro Calcium Mobilization Assay

- Objective: To determine a compound's potency as a PAM and its intrinsic activity as a direct agonist.
- Methodology:
 - CHO or HEK293 cells stably expressing the human M1 receptor are plated in 96- or 384well plates.
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - To assess agonist activity, the test compound is added at various concentrations, and the
 resulting fluorescence signal, indicative of intracellular calcium release, is measured using
 a plate reader (e.g., FLIPR). The response is typically normalized to the maximum signal
 produced by a saturating concentration of acetylcholine.[4]
 - To assess PAM activity, the compound is added in the presence of a fixed, sub-maximal (e.g., EC₂₀) concentration of acetylcholine. The potentiation of the ACh-induced signal is measured, and an EC₅₀ value for the PAM effect is calculated.[13]



Radioligand Binding Assay

- Objective: To measure the binding affinity of the PAM and its cooperativity with the orthosteric ligand.
- Methodology:
 - Cell membranes prepared from M1-expressing cells are incubated with a radiolabeled antagonist that binds to the orthosteric site (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
 - To determine cooperativity, displacement curves for acetylcholine are generated in the absence and presence of fixed concentrations of the PAM.
 - A leftward shift in the ACh displacement curve indicates positive binding cooperativity (the PAM increases ACh affinity). The magnitude of this shift is used to calculate the cooperativity factor (α).[12]
 - Some PAM-agonists, like MK-7622, can exhibit negative cooperativity with antagonists, directly inhibiting [³H]-NMS binding.[4]

In Vivo Rodent Cognition Models (e.g., Novel Object Recognition)

- Objective: To assess the pro-cognitive efficacy of the M1 PAM.
- Methodology:
 - Acclimation: Rodents (rats or mice) are habituated to an open-field arena.
 - Training (T1): The animal is placed in the arena with two identical objects and the time spent exploring each is recorded for a set duration (e.g., 5-10 minutes).
 - Dosing: The test compound (e.g., PF-06767832, VU0453595) or vehicle is administered systemically (e.g., i.p. or p.o.) before or after the training session. A cognitive deficit can be induced using agents like scopolamine.
 - Testing (T2): After a retention interval (e.g., 1-24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.



Analysis: The time spent exploring the novel versus the familiar object is measured. A
significant preference for the novel object (Discrimination Index > 0) indicates intact
recognition memory. Efficacy is demonstrated if the compound reverses a scopolamineinduced deficit or enhances performance compared to vehicle.[4]

Conclusion

The comparative analysis of **PF-06767832** and other M1 PAMs highlights a critical structure-activity relationship concerning intrinsic agonist activity. While PAM-agonists like **PF-06767832** are effective in preclinical cognitive models, their inherent agonist action appears to be directly linked to on-target cholinergic adverse effects, narrowing the therapeutic window. This was a key finding from the development of **PF-06767832**, which demonstrated that M1 selectivity alone does not preclude cholinergic liability.[2][3]

The development of "pure" PAMs, such as VU0453595, which lack significant agonist activity, represents a more promising strategy.[4][8] These compounds can enhance cognition by selectively amplifying physiological, phasic acetylcholine signaling without causing tonic overactivation of the M1 receptor. Future drug development efforts should prioritize M1 PAMs devoid of agonist activity to maximize the potential for cognitive enhancement while minimizing the risk of dose-limiting side effects.

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